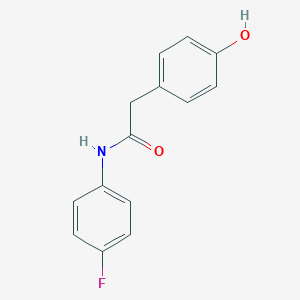

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-3-5-12(6-4-11)16-14(18)9-10-1-7-13(17)8-2-10/h1-8,17H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQFAGAPBOEXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382413 | |

| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-72-1 | |

| Record name | N-(4-Fluorophenyl)-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core properties of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest in medicinal chemistry. The content herein is structured to deliver not just data, but also the scientific rationale behind its synthesis, characterization, and potential applications, reflecting an approach rooted in expertise, trustworthiness, and authoritative scientific grounding.

Molecular Identity and Physicochemical Characteristics

This compound is a synthetic aromatic amide. Its structure, featuring a 4-fluorophenyl group linked via an amide bond to a 4-hydroxyphenylacetyl moiety, provides a scaffold with potential for diverse biological activities.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 131179-72-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂FNO₂ | [1][2] |

| Molecular Weight | 245.25 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 139 - 141 °C | [1] |

| Boiling Point (Predicted) | 488.1 ± 35.0 °C | N/A |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 9.85 ± 0.15 | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the formation of an amide bond between 4-hydroxyphenylacetic acid and 4-fluoroaniline. This transformation can be approached via several established synthetic routes, with the choice of method often depending on the desired scale, purity requirements, and the sensitivity of the starting materials.

Conceptual Synthetic Pathway

The fundamental reaction involves the nucleophilic attack of the amino group of 4-fluoroaniline on an activated carboxyl group of 4-hydroxyphenylacetic acid.

Caption: General synthetic scheme for this compound.

Recommended Synthetic Protocol: Carbodiimide-Mediated Coupling

A reliable and widely applicable method for this synthesis utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This approach offers mild reaction conditions and generally good yields.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add 4-fluoroaniline (1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate and the carbodiimide coupling agent, reducing the yield of the desired amide.

-

HOBt as an Additive: HOBt is employed to suppress side reactions, such as the formation of N-acylurea byproduct, and to minimize racemization if chiral centers are present. It reacts with the O-acylisourea intermediate to form a more reactive and stable activated ester.

-

Aqueous Work-up: The series of acidic and basic washes are designed to remove unreacted starting materials, the urea byproduct, and any remaining coupling agents.

Caption: Step-by-step workflow for the synthesis of the target molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | NH (Amide) |

| ~9.5 | Singlet | 1H | OH (Phenolic) |

| ~7.6 | Multiplet | 2H | Aromatic CH (ortho to NH) |

| ~7.1-7.3 | Multiplet | 4H | Aromatic CH (ortho to F and ortho to CH₂) |

| ~6.7 | Multiplet | 2H | Aromatic CH (ortho to OH) |

| ~3.5 | Singlet | 2H | CH₂ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~158 (d, ¹JCF ≈ 240 Hz) | Aromatic C-F |

| ~156 | Aromatic C-OH |

| ~136 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-NH |

| ~130 | Aromatic CH (ortho to CH₂) |

| ~128 | Aromatic C-CH₂ |

| ~121 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to NH) |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |

| ~115 | Aromatic CH (ortho to OH) |

| ~42 | CH₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | O-H | Stretching |

| ~3250 | N-H | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2950-2850 | C-H (Aliphatic) | Stretching |

| ~1660 | C=O (Amide I) | Stretching |

| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |

| ~1600, ~1500, ~1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Phenolic) | Stretching |

| ~1220 | C-F | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

-

[M]⁺: m/z ≈ 245.09

-

[M+H]⁺: m/z ≈ 246.09

Common fragmentation patterns would likely involve cleavage of the amide bond and the bond between the carbonyl group and the methylene bridge.

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative solubility profile can be inferred based on the molecule's structure.

Table 2: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | Predominantly non-polar aromatic structure with limited hydrogen bonding potential with water. |

| Methanol, Ethanol | Soluble | The polar hydroxyl and amide groups can engage in hydrogen bonding with protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A moderately polar organic solvent effective for dissolving many amides. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

Potential Applications in Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that the molecule itself, or its derivatives, could be promising candidates for drug discovery and development.

Analgesic and Anti-inflammatory Activity

The acetanilide (N-phenylacetamide) core is a well-known pharmacophore for analgesic and antipyretic drugs, with paracetamol (N-(4-hydroxyphenyl)acetamide) being a prime example. Research into acetanilide derivatives continues to explore new agents with improved efficacy and reduced side effects, such as hepatotoxicity. The introduction of a fluorophenyl group in the target molecule could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a novel non-steroidal anti-inflammatory drug (NSAID) candidate. The analgesic and anti-inflammatory effects of many acetamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3]

Caption: Potential mechanism of action via COX enzyme inhibition.

Anticancer and Other Therapeutic Areas

Derivatives of phenylacetamide have been investigated for their potential as anticancer agents. For instance, some 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4] Furthermore, substituted acetamides have been explored as inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease.[5] The specific combination of the 4-fluorophenyl and 4-hydroxyphenyl moieties in the target molecule provides a unique electronic and steric profile that could be explored for a range of therapeutic targets.

Safety and Handling

Based on available safety data for this compound, the compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Recommended Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a molecule with a rich chemical scaffold that holds significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its fundamental properties, a robust protocol for its synthesis, predicted spectroscopic data for its characterization, and an exploration of its potential therapeutic applications based on the activities of structurally related compounds. As a Senior Application Scientist, I encourage researchers to use this information as a foundational resource for their own investigations into this promising compound and its derivatives.

References

-

American Chemical Society. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. [Link]

-

Solubility of Things. N-(4-Fluorophenyl)benzamide. [Link]

-

Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

-

Kumar, A., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. ProQuest. [Link]

-

Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9, 4293. [Link]

-

El Hassani, I. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData, 7(8). [Link]

-

Li, X., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4875. [Link]

-

Chen, C. H., et al. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Bioorganic & Medicinal Chemistry, 21(21), 6556-6562. [Link]

- Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medical and Organic Chemistry, 5(4), 73-78. [Link]

-

ResearchGate. Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. [Link]

-

NIST. 4-Hydroxyphenylacetamide. [Link]

-

PubChem. N-(4-fluorophenyl)acetamide. [Link]

Sources

- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS Number: 131179-72-1): A Prospective Analgesic Agent

Abstract

This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 131179-72-1), a novel compound with significant potential in the field of analgesic and anti-inflammatory drug development. Structurally, it is an analog of acetaminophen, featuring a bioisosteric replacement of a hydrogen atom with fluorine on the N-phenyl ring. This strategic modification is hypothesized to modulate the compound's metabolic stability and pharmacokinetic profile, potentially offering an improved therapeutic window over existing non-opioid analgesics. This document outlines a prospective research and development pathway for the compound, including a proposed synthesis protocol, a hypothesized mechanism of action, and a detailed plan for preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new chemical entities for pain management.

Introduction and Rationale

This compound is an aromatic amide that belongs to the class of acetanilides, which has a rich history in medicinal chemistry as a source of analgesic and antipyretic agents.[1] The parent compound of this class, acetanilide, was first introduced into medical practice in 1886 and was later found to be metabolized to acetaminophen (paracetamol), the active analgesic.[2][3] The core structure of this compound combines the 4-hydroxyphenyl moiety, crucial for the analgesic activity of acetaminophen, with a 4-fluorophenyl group attached to the amide nitrogen.

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability and modulate the physicochemical properties of drug candidates.[4][5] Fluorine's high electronegativity can alter the electronic environment of the molecule, potentially influencing its binding affinity to biological targets and its susceptibility to metabolic enzymes like cytochrome P450s.[4][6] The bioisosteric replacement of hydrogen with fluorine can also impact lipophilicity, which in turn affects absorption, distribution, and excretion profiles.[7][8] This guide presents a forward-looking exploration of this compound as a promising candidate for a next-generation non-opioid analgesic.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of appropriate formulation strategies.

| Property | Value | Source |

| CAS Number | 131179-72-1 | - |

| Molecular Formula | C₁₄H₁₂FNO₂ | - |

| Molecular Weight | 245.25 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and sparingly soluble in water. | - |

| Melting Point | Not yet determined | - |

| pKa | Phenolic hydroxyl group ~9-10 (predicted) | - |

Proposed Synthesis and Characterization

A robust and scalable synthesis is paramount for the successful development of any new chemical entity. Based on established methods for amide bond formation, a straightforward and efficient synthesis of this compound is proposed.[9][10][11]

Proposed Synthetic Route

The most direct approach involves the acylation of 4-fluoroaniline with 4-hydroxyphenylacetic acid. To facilitate this reaction, the carboxylic acid can be activated to form a more reactive intermediate, such as an acid chloride or an active ester.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxyphenylacetyl Chloride

-

To a stirred solution of 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-hydroxyphenylacetyl chloride, which can be used in the next step without further purification.

Causality Behind Experimental Choices: Oxalyl chloride is chosen as the activating agent due to its high reactivity and the formation of volatile byproducts (CO, CO₂, HCl), which are easily removed. The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active acylating species.

Step 2: Synthesis of this compound

-

Dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.[11]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 4-hydroxyphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of 4-fluoroaniline.

-

Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is based on the well-established Schotten-Baumann reaction conditions for amide synthesis, which is a reliable and widely used method.[11] The workup procedure is designed to remove unreacted starting materials and byproducts, ensuring a high purity of the final product.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the phenolic O-H stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Mechanism of Action

The structural similarity of this compound to acetaminophen suggests that it may share a similar mechanism of action. The analgesic and antipyretic effects of acetaminophen are believed to be mediated primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[2][12]

Proposed Signaling Pathway

Caption: Hypothesized inhibition of the COX-2 pathway.

It is also plausible that the compound is metabolized in the liver to form active metabolites that contribute to its analgesic effect. The metabolism of acetanilide derivatives can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite responsible for the hepatotoxicity of acetaminophen at high doses.[13] The fluorine substitution in this compound may alter the metabolic pathway, potentially reducing the formation of toxic metabolites.

Proposed Preclinical Development Plan

A structured preclinical development plan is essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

In Vitro Efficacy and Safety Assessment

A battery of in vitro assays will be employed to characterize the pharmacological and toxicological profile of the compound.

Table 2: In Vitro Assay Plan

| Assay | Purpose | Experimental System |

| COX-1/COX-2 Inhibition Assay | To determine the inhibitory potency and selectivity against COX isoforms. | Purified recombinant human COX-1 and COX-2 enzymes. |

| Cell Viability Assay | To assess cytotoxicity in relevant cell lines. | Human hepatoma cell lines (e.g., HepG2) and neuronal cell lines. |

| hERG Channel Assay | To evaluate the potential for cardiac QT interval prolongation.[14][15] | HEK293 cells stably expressing the hERG channel, using patch-clamp electrophysiology.[16][17] |

| Ames Test | To assess the mutagenic potential of the compound.[18][19] | Salmonella typhimurium strains with and without metabolic activation (S9 fraction).[20][21][22] |

| Cytochrome P450 Inhibition Assay | To determine the potential for drug-drug interactions. | Human liver microsomes and a panel of recombinant human CYP450 enzymes. |

| Metabolic Stability Assay | To assess the rate of metabolism in liver microsomes. | Human and rodent liver microsomes. |

In Vivo Efficacy Assessment

Animal models of pain and inflammation will be used to evaluate the in vivo efficacy of the compound.[23][24][25]

5.2.1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

-

Male Swiss albino mice are divided into control, standard (e.g., aspirin), and test groups.

-

The test compound is administered orally or intraperitoneally at various doses.

-

After a specified pre-treatment time, 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

-

The percentage inhibition of writhing is calculated and compared to the control group.[26][27]

5.2.2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

-

Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

-

The test compound is administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5.2.3. Hot Plate Test (Central Analgesic Activity)

-

Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

The reaction time (e.g., licking of paws or jumping) is recorded.

-

The test compound is administered, and the reaction time is measured again at different time points.

-

An increase in the reaction time indicates central analgesic activity.

In Vivo Safety and Pharmacokinetic Assessment

5.3.1. Acute Toxicity Study

An acute toxicity study in rodents will be conducted to determine the LD₅₀ and to identify potential target organs of toxicity.

5.3.2. Pharmacokinetic Studies

Pharmacokinetic studies in rats will be performed to determine key parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, and bioavailability after oral and intravenous administration.

5.3.3. Preliminary Hepatotoxicity Assessment

Given the structural similarity to acetaminophen, a preliminary assessment of hepatotoxicity is crucial. This will involve:

-

Monitoring of liver enzymes (ALT, AST) in plasma after acute and repeated dosing.[29][30][31][32][33]

-

Histopathological examination of liver tissue from toxicity studies.

Future Directions

The successful completion of the proposed preclinical development plan would provide a strong foundation for advancing this compound into further development. Subsequent steps would include more extensive toxicology studies, formulation development, and ultimately, clinical trials to evaluate its safety and efficacy in humans. The unique structural features of this compound warrant a thorough investigation into its potential as a safer and more effective non-opioid analgesic.

References

-

An overview of animal models of pain: disease models and outcome measures. PubMed Central. Available at: [Link].

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS. Available at: [Link].

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].

-

Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link].

-

Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link].

-

What is Acetanilide used for? Patsnap Synapse. Available at: [Link].

-

Animal models of acute and chronic inflammatory and nociceptive pain. PubMed. Available at: [Link].

-

Animal Models for Pain Research | Neuropathic & Chronic Pain. Aragen Life Sciences. Available at: [Link].

-

Video: Preparation of Amides. JoVE. Available at: [Link].

-

What is the mechanism of Acetanilide? Patsnap Synapse. Available at: [Link].

-

Mutagenicity Testing. Biotoxicity. Available at: [Link].

-

Chemistry of Amides. LibreTexts Chemistry. Available at: [Link].

-

Ames test. Wikipedia. Available at: [Link].

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Available at: [Link].

-

Animal Models for Translational Pain Research. Understanding Animal Research. Available at: [Link].

-

Inflammatory Models of Pain and Hyperalgesia. ILAR Journal. Available at: [Link].

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at: [Link].

-

The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link].

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link].

-

Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PubMed Central. Available at: [Link].

-

hERG Assay. Slideshare. Available at: [Link].

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. Available at: [Link].

-

hERG Safety. Cyprotex. Available at: [Link].

-

Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis. PubMed Central. Available at: [Link].

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Available at: [Link].

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link].

-

Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Available at: [Link].

-

EASL clinical practice guidelines: drug-induced liver injury (DILI). EASL. Available at: [Link].

-

Acetanilide. Wikipedia. Available at: [Link].

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Sci-Hub. Available at: [Link].

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link].

-

Best Practice hERG Assay. Mediford Corporation. Available at: [Link].

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. ResearchGate. Available at: [Link].

-

Practical guidelines for diagnosis and early management of drug-induced liver injury. NIH. Available at: [Link].

-

Acetanilide. Britannica. Available at: [Link].

-

Drug-Induced Liver Injury Clinical Practice Guidelines (2019). Medscape. Available at: [Link].

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology. Available at: [Link].

-

Standard Diagnosis for Drug Induced Liver Injury. Longdom Publishing. Available at: [Link].

-

Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? PubMed. Available at: [Link].

-

Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. Available at: [Link].

-

Structures of and relationships between the acetanilide analgesics. All... ResearchGate. Available at: [Link].

-

Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. International Journal of Innovative Science and Research Technology. Available at: [Link].

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link].

-

Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link].

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. Available at: [Link].

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link].

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. Available at: [Link].

-

In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). PubMed. Available at: [Link].

Sources

- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 2. What is Acetanilide used for? [synapse.patsnap.com]

- 3. Acetanilide - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. sci-hub.box [sci-hub.box]

- 6. books.rsc.org [books.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. jove.com [jove.com]

- 11. Amide Synthesis [fishersci.dk]

- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. hERG Assay | PPTX [slideshare.net]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. fda.gov [fda.gov]

- 17. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Ames test - Wikipedia [en.wikipedia.org]

- 20. biotoxicity.com [biotoxicity.com]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. microbiologyinfo.com [microbiologyinfo.com]

- 23. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 26. researchgate.net [researchgate.net]

- 27. ijisrt.com [ijisrt.com]

- 28. ijisrt.com [ijisrt.com]

- 29. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. fg.bmj.com [fg.bmj.com]

- 31. Practical guidelines for diagnosis and early management of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 32. reference.medscape.com [reference.medscape.com]

- 33. longdom.org [longdom.org]

A Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Synthesis, Characterization, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a synthetic organic compound with significant potential in medicinal chemistry. The structure of this molecule, featuring a fluorinated phenyl ring coupled to a hydroxyphenyl acetamide moiety, suggests a possible relationship to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. This document details the molecule's physicochemical properties, provides a robust and verifiable protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its putative biological mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor. This guide is intended for researchers and professionals in drug discovery and development, offering foundational data and methodologies to facilitate further investigation into this promising compound.

Introduction

This compound is a carboxamide derivative that merges key structural features from two important classes of molecules. The 2-(4-hydroxyphenyl)acetamide portion is structurally related to N-(4-hydroxyphenyl)acetamide (better known as acetaminophen or paracetamol), a widely used analgesic and antipyretic.[1][2] The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity to biological targets.

The primary rationale for investigating this molecule stems from its structural potential as a selective inhibitor of cyclooxygenase-2 (COX-2). The COX enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[3] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable gastrointestinal side effects (via COX-1 inhibition).[5][6] Therefore, the development of selective COX-2 inhibitors has been a major goal in drug discovery to create safer anti-inflammatory agents.[6][7]

This guide provides the necessary technical framework for synthesizing, purifying, and characterizing this compound, and proposes a logical pathway for evaluating its biological activity based on established principles of structure-activity relationships (SAR) for COX-2 inhibitors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the key computed and reported properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 131179-72-1 | [8] |

| Molecular Formula | C₁₄H₁₂FNO₂ | [8] |

| Molecular Weight | 245.25 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | N/A |

| Hydrogen Bond Donors | 2 | PubChem CID: 521360 |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 521360 |

| Rotatable Bonds | 3 | PubChem CID: 521360 |

Synthesis and Purification

The synthesis of this compound is achieved through a standard amide bond formation reaction. The causality behind this choice of synthetic route is its reliability and high yield, coupling a carboxylic acid with an amine.

Retrosynthetic Analysis

The most direct approach to forming the central amide bond is via the acylation of 4-fluoroaniline with 4-hydroxyphenylacetic acid or an activated derivative thereof. This strategy is efficient and utilizes readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Amide Coupling

This protocol describes the synthesis using an acid chloride intermediate, a common and effective method for activating the carboxylic acid for amidation.[9]

Materials:

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

4-Fluoroaniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

-

Causality: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent nucleophilic attack by the amine.[14] Toluene is used as a solvent that allows for reflux temperatures sufficient to drive the reaction.

-

-

Solvent Removal:

-

Cool the reaction mixture to room temperature.

-

Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-hydroxyphenylacetyl chloride is used directly in the next step.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: 4-fluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[15] Pyridine is a weak base used to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[16]

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol: Recrystallization

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques must be employed. This serves as a self-validating system for the synthesis protocol.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include:

-

A singlet for the phenolic -OH proton.

-

A singlet for the methylene (-CH₂-) protons.

-

Doublets corresponding to the para-substituted hydroxyphenyl ring.

-

Multiplets corresponding to the para-substituted fluorophenyl ring.

-

A broad singlet for the amide N-H proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will confirm the carbon skeleton of the molecule. Expected signals include the carbonyl carbon of the amide, and distinct signals for the aromatic carbons, influenced by their respective substituents (-OH, -F).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed:

-

A broad peak around 3300 cm⁻¹ for the O-H stretch.

-

A peak around 3250-3300 cm⁻¹ for the N-H stretch.

-

A strong absorption around 1650-1670 cm⁻¹ for the C=O (amide I) stretch.

-

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ at m/z consistent with the molecular weight of 245.25.

Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography): Purity assessment should be performed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). A pure sample should exhibit a single major peak.

-

TLC (Thin-Layer Chromatography): A quick method to monitor reaction progress and assess purity using a suitable solvent system (e.g., ethyl acetate/hexane).

Proposed Biological Activity and Mechanism of Action

The structural features of this compound strongly suggest its potential as a selective COX-2 inhibitor, analogous to the "coxib" class of drugs.[5]

Structure-Activity Relationship (SAR) Rationale

Selective COX-2 inhibitors typically possess a central ring system with two adjacent aromatic rings that can fit into the active site of the COX-2 enzyme.[3][7] The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1.[5] The 4-fluorophenyl group on the subject molecule could potentially occupy this side pocket, a feature common to many selective inhibitors. The 4-hydroxyphenyl moiety can form crucial hydrogen bonds within the active site, similar to the interactions observed with other NSAIDs. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[7]

Proposed Mechanism of Action: COX-2 Inhibition

We hypothesize that this compound acts as a competitive inhibitor at the cyclooxygenase active site of the COX-2 enzyme. By blocking this site, it prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins (like PGE₂) and prostacyclin (PGI₂).[3][6] This inhibition would lead to a reduction in the inflammatory response, pain, and fever.

Caption: Proposed mechanism of action via COX-2 inhibition.

In Vitro Experimental Workflow

To validate this hypothesis, a tiered experimental approach is recommended.

-

COX-1/COX-2 Inhibition Assay:

-

Utilize commercially available enzyme immunoassay (EIA) kits to determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for both human COX-1 and COX-2 enzymes.

-

Rationale: This is the primary screen to confirm enzymatic inhibition and determine selectivity. A high COX-1 IC₅₀ / COX-2 IC₅₀ ratio indicates high selectivity for COX-2.

-

-

Cell-Based Assays:

-

Use a cell line such as human macrophages (e.g., J774.A1) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.

-

Measure the production of prostaglandin E₂ (PGE₂) in the cell culture supernatant by ELISA in the presence and absence of the test compound.

-

Rationale: This confirms the compound's activity in a more physiologically relevant cellular context.[17]

-

-

Cytotoxicity Assays:

-

Perform MTT or similar assays on relevant cell lines (e.g., hepatocytes, renal cells) to assess potential off-target toxicity.

-

Rationale: Early assessment of cytotoxicity is crucial for any potential therapeutic agent. Some acetamide derivatives have shown cytotoxic effects against cancer cell lines, an area that could also be explored.[18][19]

-

Future Directions

Assuming favorable in vitro results, further preclinical development would involve pharmacokinetic studies (ADME) to assess the compound's absorption, distribution, metabolism, and excretion. In vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) would be the next logical step to establish efficacy.[3] The structural similarity to acetaminophen also warrants a thorough investigation into its potential for hepatotoxicity, specifically monitoring for the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), although the modifications in this structure may prevent its formation.[1][20][21]

References

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

-

Gierse, J. K., et al. (1999). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 42(14), 2662–2671. [Link]

-

Brogden, R. N. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(54), 34056-34077. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

-

Scilit. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Scilit. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

-

Gunanathan, C., & Ben-David, Y. (2017). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 117(13), 8658–8704. [Link]

-

Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. [Link]

-

Wikipedia. (n.d.). Amide. Wikipedia. [Link]

-

PubChem. (n.d.). 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide. PubChem. [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. PubChem. [Link]

-

PubChem. (n.d.). Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. PubChem. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 457–463. [Link]

- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxyphenylacetic acid. PrepChem.com. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9, 4293. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]

-

Amato, G., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(10), 18456–18471. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

Jothi, L., et al. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]

-

Uppu, R. M., et al. (2018). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 3(1), x172088. [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Wikipedia. [Link]

-

Uppu, R. M. (2025). N-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 523-529. [Link]

-

NIST. (n.d.). 4-Hydroxyphenylacetamide. NIST WebBook. [Link]

Sources

- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 131179-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Amide - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 12. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 13. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 14. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. Amide synthesis by acylation [organic-chemistry.org]

- 17. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide

Abstract

This whitepaper provides a comprehensive analysis of the potential mechanisms of action for the novel compound N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. In the absence of direct empirical data, this guide synthesizes information from structurally related molecules to propose and explore plausible biological activities. By deconstructing the molecule into its core components—the N-phenylacetamide scaffold, the 4-hydroxyphenyl group characteristic of acetaminophen, and the strategic 4-fluorophenyl substitution—we hypothesize primary analgesic and anti-inflammatory pathways, alongside a secondary potential for anticancer activity. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and a detailed experimental roadmap to elucidate the pharmacological profile of this compound.

Introduction and Structural Elucidation

This compound is a synthetic compound for which the mechanism of action has not yet been fully characterized in publicly available literature. Its chemical structure, however, presents a compelling intersection of well-known pharmacophores, suggesting a rich potential for biological activity. This guide will dissect the molecule to infer its likely mechanisms, providing a foundation for future empirical investigation.

The structure can be broken down into two principal moieties:

-

2-(4-hydroxyphenyl)acetamide: This is an isomer of the widely used analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol. The pharmacology of acetaminophen is complex, with activities attributed to cyclooxygenase (COX) inhibition, and interactions with the endocannabinoid and serotonergic systems.

-

N-(4-fluorophenyl) group: The attachment of a fluorinated phenyl ring to the acetamide nitrogen is a common medicinal chemistry strategy. The fluorine atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency, altered target selectivity, and a modified pharmacokinetic profile.

The N-phenylacetamide (acetanilide) scaffold itself is the basis for a wide range of pharmacologically active compounds with demonstrated analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.

Hypothesized Mechanisms of Action

Based on its structural features, we propose two primary, and not mutually exclusive, mechanistic hypotheses for this compound.

Hypothesis 1: A Novel Analgesic and Anti-inflammatory Agent

The most direct hypothesis, given the 4-hydroxyphenylacetamide core, is that the compound functions as an analgesic and anti-inflammatory agent, likely acting through pathways similar to acetaminophen but with a potentially improved therapeutic profile.

Acetaminophen is a weak inhibitor of COX-1 and COX-2 in the periphery, which accounts for its limited anti-inflammatory effects compared to NSAIDs. However, it is a more potent inhibitor of COX enzymes in the central nervous system, which is thought to contribute significantly to its analgesic and antipyretic effects. The addition of the N-(4-fluorophenyl) group may alter the binding affinity and selectivity for COX isoenzymes.

-

Causality of Experimental Choice: A primary screen of analgesic and anti-inflammatory activity would begin with in vitro COX inhibition assays. Determining the IC50 values for both COX-1 and COX-2 is a critical first step in understanding the compound's potential for therapeutic action and gastrointestinal side effects. A higher selectivity for COX-2 over COX-1 would be a desirable characteristic.

In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the cellular uptake of the endogenous cannabinoid, anandamide. This pathway is believed to be a key contributor to acetaminophen's analgesic effects. It is plausible that this compound could be similarly metabolized, leading to the formation of a novel, and potentially more potent, AM404 analog.

Caption: Hypothesized endocannabinoid modulation pathway.

Hypothesis 2: A Potential Anticancer Agent

Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been reported to possess cytotoxic activity against various cancer cell lines, including prostate and breast cancer. This suggests that the core structure of our topic compound may have antiproliferative effects. The mechanism for these related compounds is not fully elucidated but may involve the induction of apoptosis.

Furthermore, other complex N-phenylacetamide derivatives have been identified as inhibitors of specific kinases crucial for cell cycle progression, such as Aurora kinase B.

-

Expertise & Experience: The observation of anticancer activity in structurally similar molecules necessitates a broadening of the investigation beyond the more obvious analgesic/anti-inflammatory potential. A cost-effective approach to exploring this hypothesis is to perform initial in vitro screening against a panel of cancer cell lines.

Proposed Experimental Validation Plan

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating systems, with each stage of the investigation building upon the results of the last.

In Vitro Characterization

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2.

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701200).

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 1 nM to 100 µM).

-

In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction and measure the prostaglandin production using the provided colorimetric or fluorometric detection method.

-

Calculate the IC50 values for both enzymes.

Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

-

Select a panel of human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung).

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Assess

An In-depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest at the intersection of analgesic, anti-inflammatory, and anticancer research. While direct literature on this specific compound is sparse, its structural motifs, combining elements of the widely-used analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen) and bioactive fluorinated phenylacetamides, provide a strong rationale for its investigation. This document will therefore serve as a foundational guide for researchers, outlining a proposed synthetic route, robust characterization methodologies, and a strategic approach to evaluating its therapeutic potential, all grounded in established principles and data from closely related analogues.

Introduction and Rationale

This compound (Compound 1) represents a logical progression in the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The core structure is a hybrid of two key pharmacophores:

-

The N-(4-hydroxyphenyl)acetamide moiety: This is the structure of acetaminophen (paracetamol), a cornerstone of analgesic and antipyretic therapy. Its mechanism, while not fully elucidated, is known to involve central nervous system pathways and potential modulation of cyclooxygenase (COX) enzymes.[1] However, the therapeutic utility of acetaminophen is limited by a narrow therapeutic window and the risk of severe hepatotoxicity in overdose, which is caused by the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4]

-

The 2-(4-fluorophenyl)acetamide moiety: Phenylacetamide derivatives are a versatile class of compounds with a wide range of biological activities. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Notably, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated promising in vitro cytotoxic activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[5][6]

The combination of these two fragments in a single molecule offers the tantalizing possibility of creating a novel therapeutic agent with a multi-faceted pharmacological profile. The primary hypotheses for the investigation of this compound are:

-

Enhanced Analgesic/Anti-inflammatory Activity: The molecule may retain the analgesic properties of acetaminophen while the fluorophenylacetamide portion could introduce or enhance anti-inflammatory effects.

-

Reduced Hepatotoxicity: Strategic modification of the acetaminophen structure has been shown to create analogues that are not metabolized to the toxic NAPQI, thereby offering a safer therapeutic profile.[2][3][4]

-

Anticancer Potential: The presence of the 2-(4-fluorophenyl)acetamide scaffold suggests a potential for cytotoxic activity against various cancer cell lines.[5][6]

This guide will now proceed to detail the practical steps for synthesizing, purifying, and characterizing this compound, followed by a proposed workflow for its biological evaluation.

Proposed Synthesis and Characterization

Synthetic Workflow

The proposed synthesis follows a two-step process: the activation of the carboxylic acid followed by coupling with the aniline.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

4-Fluoroaniline

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Hexane (anhydrous)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 4-Hydroxyphenylacetyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous toluene.

-

Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the mixture to cool to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-hydroxyphenylacetyl chloride as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a highly reactive electrophile, making it ideal for the subsequent nucleophilic attack by the aniline. Using it immediately prevents hydrolysis back to the carboxylic acid.

Step 2: Synthesis of this compound

-

Dissolve 4-fluoroaniline (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous hexane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Dissolve the crude 4-hydroxyphenylacetyl chloride from Step 1 in a minimal amount of anhydrous hexane and add it dropwise to the aniline solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. The aqueous workup is essential to remove unreacted starting materials, the pyridine catalyst, and salts, leading to a cleaner crude product for purification.

Purification:

The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product (identified by TLC) are pooled and the solvent is evaporated to yield the final compound.

Characterization

To confirm the identity and purity of the synthesized this compound, a full suite of analytical techniques is required.

Table 1: Analytical Characterization Methods and Expected Results

| Method | Purpose | Expected Observations |

| Melting Point | Assess purity and provide a physical constant. | A sharp melting point range is expected for a pure compound. |

| ¹H NMR | Structural confirmation and purity. | Peaks corresponding to the aromatic protons on both rings (with characteristic splitting patterns), a singlet for the benzylic CH₂, and singlets for the NH and OH protons. |

| ¹³C NMR | Confirm the carbon skeleton. | Resonances for all 14 carbon atoms, including the carbonyl carbon, aromatic carbons, and the benzylic carbon. |

| FTIR | Identify key functional groups. | Characteristic stretches for N-H (amide), O-H (phenol), C=O (amide), and C-F bonds. |

| HRMS | Determine the exact mass and confirm the molecular formula. | The measured mass should correspond to the calculated mass for C₁₄H₁₂FNO₂.[7] |

Self-Validation: The combination of these techniques provides a self-validating system. NMR confirms the connectivity of the atoms, FTIR confirms the presence of the correct functional groups, and HRMS confirms the elemental composition. A sharp melting point provides strong evidence of purity.

Proposed Biological Evaluation

Based on the structural analogues, the primary therapeutic areas to investigate for this compound are anticancer and analgesic/anti-inflammatory activities.

In Vitro Anticancer Activity Screening

Rationale: Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have shown cytotoxicity, particularly against prostate and breast cancer cell lines.[5][6] Therefore, a logical starting point is to screen the title compound against a panel of relevant cancer cell lines.

Experimental Protocol: MTS Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines such as PC-3 (prostate), MCF-7 (breast, estrogen receptor-positive), and MDA-MB-231 (breast, triple-negative) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Sources

- 1. 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide | C14H12FNO2 | CID 28739611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 131179-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Rational Design, Synthesis, and Proposed Biological Evaluation of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: A Case Study in Mitigating Acetaminophen-Induced Hepatotoxicity

An In-Depth Technical Guide:

Abstract

N-(4-hydroxyphenyl)acetamide, known globally as acetaminophen or paracetamol, is one of the most widely used analgesic and antipyretic drugs.[1] Its clinical utility, however, is severely limited by a narrow therapeutic window, with overdose leading to acute liver failure.[1][2] This hepatotoxicity is mechanistically linked to the metabolic oxidation of the parent compound into the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3] This technical guide presents a comprehensive framework for the rational design, chemical synthesis, and proposed biological evaluation of a novel paracetamol analog, N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide . This molecule is conceived as a potential non-hepatotoxic analgesic by replacing the N-acetyl group of paracetamol with a 2-(4-fluorophenyl)acetyl moiety. This structural modification is hypothesized to alter the metabolic fate of the molecule, preventing the formation of toxic quinone-type metabolites while retaining the core pharmacophore required for therapeutic activity. We provide detailed, field-proven protocols for its synthesis and a logical, multi-tiered strategy for its preclinical evaluation, serving as a whitepaper for researchers in drug discovery and development.

The Scientific Imperative: Circumventing Paracetamol-Induced Hepatotoxicity

The Clinical Significance and Metabolic Liability of Paracetamol

Paracetamol was first synthesized by Morse in 1878 and introduced into clinical practice in 1887. Its enduring success is attributed to its efficacy in treating mild-to-moderate pain and fever with a low incidence of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).[1] The molecule's mechanism of action is complex and not fully elucidated, but it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system.

The key liability of paracetamol arises from its metabolism. While the majority of a therapeutic dose is safely conjugated via glucuronidation and sulfation, a small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form NAPQI.[2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2] However, during an overdose, sulfation and glucuronidation pathways become saturated, shunting more paracetamol towards the CYP2E1 pathway. The resulting overproduction of NAPQI depletes hepatic GSH stores. Once GSH is depleted, the highly electrophilic NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[2]

Rational Design of this compound

The central strategy to abrogate paracetamol's toxicity is to design an analog that is sterically or electronically hindered from forming a NAPQI-like metabolite. The target molecule, This compound , is engineered with this specific goal in mind.

The core structure is an amide linkage between 4-aminophenol (the same phenol moiety as in paracetamol) and 2-(4-fluorophenyl)acetic acid. The rationale for this design is threefold:

-

Retention of the Core Pharmacophore : The N-(4-hydroxyphenyl) scaffold is essential for analgesic activity and is retained.

-

Metabolic Diversion : The replacement of the simple methyl group of paracetamol with a bulky 4-fluorobenzyl group creates significant steric hindrance. This bulk is intended to prevent the amide from adopting the necessary conformation for P450-mediated oxidation to a quinone imine.

-

Modulation of Physicochemical Properties : The introduction of a fluorophenyl group increases lipophilicity, which may enhance membrane permeability and alter the drug's pharmacokinetic profile. Fluorine is also a bioisostere for hydrogen but can block sites of metabolism and form favorable protein-ligand interactions.

This molecule serves as an exemplary candidate for exploring the hypothesis that modifying the N-acyl group can uncouple the analgesic effects of paracetamol from its inherent hepatotoxicity.

Synthesis and Characterization

The synthesis of this compound is a straightforward and robust process involving the acylation of 4-aminophenol. The most common and reliable method is the reaction of 4-aminophenol with an activated form of 2-(4-fluorophenyl)acetic acid, such as its acyl chloride.

Proposed Synthetic Workflow

The proposed synthesis follows a two-step process: first, the activation of the carboxylic acid, and second, the amide coupling reaction. This is a standard and well-documented approach in medicinal chemistry.